molecular formula C6H7NO4 B1580545 Ethyl 5-Hydroxy-4-isoxazolecarboxylate CAS No. 500348-26-5

Ethyl 5-Hydroxy-4-isoxazolecarboxylate

Cat. No. B1580545
M. Wt: 157.12 g/mol
InChI Key: VRYNOAFUGQRIQV-UHFFFAOYSA-N
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Description

Ethyl 5-Hydroxy-4-isoxazolecarboxylate is a heterocyclic building block . It’s a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate has been reported from diethyl acetylmalonate . A new method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has also been reported .


Molecular Structure Analysis

The molecular formula of Ethyl 5-Hydroxy-4-isoxazolecarboxylate is C7H8NNaO4 . The InChI code is 1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,9H,2H2,1H3 .


Physical And Chemical Properties Analysis

The melting point of Ethyl 5-Hydroxy-4-isoxazolecarboxylate is between 160-165 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-Hydroxy-4-isoxazolecarboxylate plays a significant role in synthetic chemistry. For instance, it has been utilized in the synthesis of various organic compounds, including those with potential medicinal properties. A study describes the preparation of Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, demonstrating its use in creating N-substituted isoxazolone through reactions involving diethyl 2-(4-toluidinocarbothioyl)malonate and hydroxylamine, confirmed by spectroscopy and X-ray crystal structure determination (A. Souldozi et al., 2007).

Biomimetic Synthesis

Research on biomimetic synthesis, aiming to mimic biological processes for creating complex organic molecules, has employed Ethyl 5-Hydroxy-4-isoxazolecarboxylate. One study outlines a high-yielding synthesis route for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, indicating its significance in constructing molecules like α-cyclopiazonic acid, which has implications for the synthesis of natural products (Vijayalakshmi A. Moorthie et al., 2007).

Novel Drug Candidates and Antimicrobial Activity

Ethyl 5-Hydroxy-4-isoxazolecarboxylate derivatives have been explored for their potential as novel drug candidates and for their antimicrobial properties. For example, derivatives synthesized via environmentally friendly methods have shown significant in vitro anticancer activity against lung cancer cells, highlighting the compound's utility in drug development processes (Krishnappa B Badiger et al., 2022). Additionally, its role in the synthesis of azo dyes with antibacterial and antifungal activities underscores its importance in creating compounds with potential biomedical applications (Anita R. Banpurkar et al., 2018).

Green Chemistry and Catalysis

The compound also finds application in green chemistry, facilitating reactions under environmentally benign conditions. A study showcases the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using visible light in aqueous ethanol, exemplifying the shift towards more sustainable chemical processes (F. Saikh et al., 2013).

Safety And Hazards

Ethyl 5-Hydroxy-4-isoxazolecarboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYNOAFUGQRIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286312
Record name Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Hydroxy-4-isoxazolecarboxylate

CAS RN

500348-26-5
Record name Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1,2-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Ethoxymethylene-malonic acid diethyl ester (5.00 g, 23.1 mmol), hydroxylamine hydrochloride (4.01 g, 57.8 mmol) and triethylamine (8.06 mL, 57.8 mmol) were dissolved in ethanol (100 mL), the solution was stirred at room temperature for 17 hours, then, the solution was stirred for 4.5 hours under reflux. The reaction solution was cooled to room temperature, water was added, and 1N hydrochloric acid was added until a salt precipitated. The precipitated salt was collected by filtration, and a hydrochloride salt of the title compound (2.39 g, 15.2 mmol, 66%) was obtained as a white solid.
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5 g
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4.01 g
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8.06 mL
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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